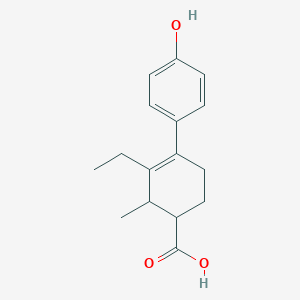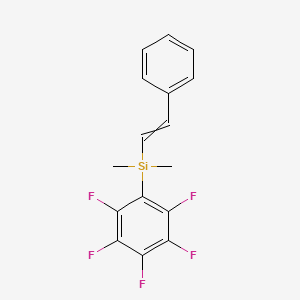
4-Phenylhex-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylhex-4-en-3-one is an organic compound with the molecular formula C12H14O It is characterized by a phenyl group attached to a hexenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Phenylhex-4-en-3-one can be synthesized through various methods. One common approach involves the Wittig-Horner reaction, where aliphatic aldehydes react with 2-oxoalkylphosphonates in the presence of barium hydroxide in 1,4-dioxane . This method is efficient and stereoselective, minimizing side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-Phenylhex-4-en-3-one has several applications in scientific research:
Biology: Its derivatives have been studied for their antioxidant properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Phenylhex-4-en-3-one involves its ability to act as an electrophile in various chemical reactions. The enone group is particularly reactive, allowing it to participate in nucleophilic addition and substitution reactions. The phenyl group can stabilize intermediates through resonance, enhancing the compound’s reactivity and selectivity in chemical processes .
Comparación Con Compuestos Similares
4-Phenylhex-4-en-3-one can be compared with other similar compounds, such as:
4-Phenylbut-4-en-3-one: Similar structure but with a shorter carbon chain.
4-Phenylhex-5-en-3-one: Similar structure but with a different position of the double bond.
4-Phenylhex-4-en-2-one: Similar structure but with a different position of the carbonyl group.
Propiedades
Número CAS |
24612-11-1 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4-phenylhex-4-en-3-one |
InChI |
InChI=1S/C12H14O/c1-3-11(12(13)4-2)10-8-6-5-7-9-10/h3,5-9H,4H2,1-2H3 |
Clave InChI |
AYRGAPNSYOFPOB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=CC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


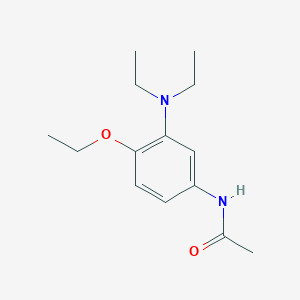
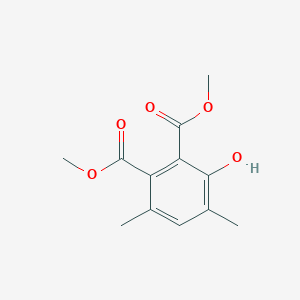
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)

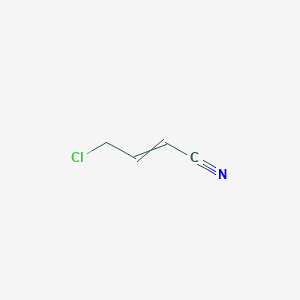

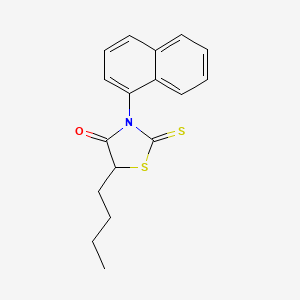
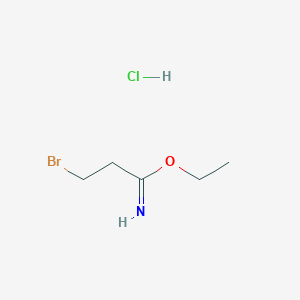
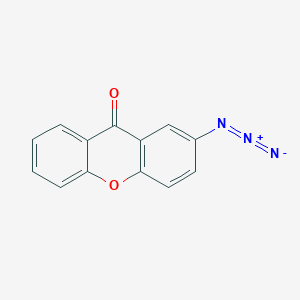
![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)
